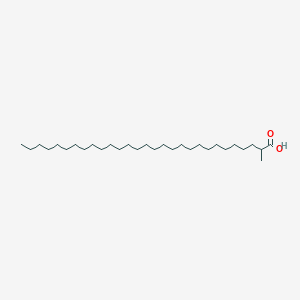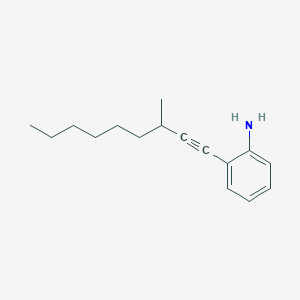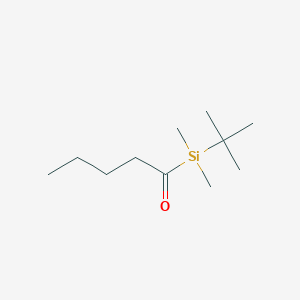
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a (1,1-dimethylethyl)dimethyl(1-oxopentyl) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- typically involves the reaction of appropriate silane precursors with (1,1-dimethylethyl)dimethyl(1-oxopentyl) reagents under controlled conditions. Common synthetic routes may include hydrosilylation reactions, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing efficient catalysts to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- can undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silane derivatives.
Substitution: Halogenated silanes and other substituted silane compounds.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- involves its interaction with molecular targets through its silane group. The silane group can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved may include hydrosilylation, oxidation, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to other silanes, it may offer enhanced stability, reactivity, or compatibility with certain substrates, making it valuable for specialized applications .
Properties
CAS No. |
111351-65-6 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]pentan-1-one |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10(12)13(5,6)11(2,3)4/h7-9H2,1-6H3 |
InChI Key |
XJYFLUCLXZUOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)

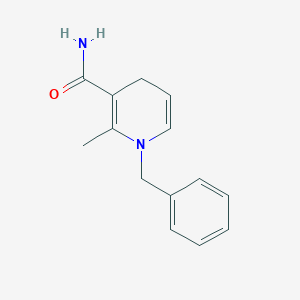

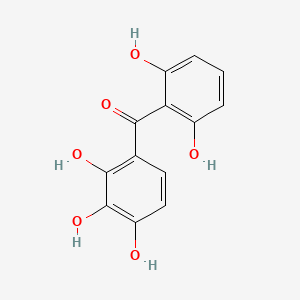


![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)

